molecular formula C14H13NO3 B2540843 4-[(2-Hydroxybenzyl)amino]benzoic acid CAS No. 2233-82-1

4-[(2-Hydroxybenzyl)amino]benzoic acid

Cat. No. B2540843
CAS RN: 2233-82-1
M. Wt: 243.262
InChI Key: QHJPVLRQHAQHFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including oxidative polycondensation, which has been used to synthesize oligomers of 4-[(2-hydroxybenzylidene)amino]benzoic acid using different oxidants such as air O2, H2O2, and NaOCl in an aqueous alkaline medium . Another study describes the synthesis of a sulfonamide compound, which was grown as a high-quality single crystal using the slow evaporation solution growth technique . Additionally, complex compounds of 4-[(2,4-dimethoxybenzyl)amino]benzoic acid with lanthanoid ions have been synthesized, with coordination occurring at the carboxyl group .

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various spectroscopic techniques such as FT-IR, UV-vis, NMR, and X-ray single crystal techniques . Density functional theory (DFT) calculations have been employed to optimize molecular structures and geometries, providing theoretical vibrational frequencies, NMR chemical shifts, and absorption wavelengths that show good agreement with experimental values . The crystal structure parameters have been well reproduced by the optimized geometry from DFT calculations .

Chemical Reactions Analysis

The chemical behavior of these compounds in solution has been studied, revealing that both acid-base dissociation and azo-hydrazone tautomerism occur, with the extent of individual equilibria being dependent on solvent composition and/or pH . The synthesis of complex compounds with lanthanoid ions suggests that the carboxyl group is bidentate coordinated .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been explored through various analyses. The thermal stability, conductivity, and band gap of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid have been characterized, indicating that the polymer exhibits typical semiconductor behavior and higher stability against thermal decomposition compared to its monomer . The solubility of co-crystals formed with active pharmaceutical ingredients has been studied, showing that co-crystal strategies could enhance solubility . Additionally, the luminescence intensity of coordination compounds with rare-earth metal ions has been measured, with the highest intensity observed for Eu3+, Tb3+, Sm3+, and Dy3+ .

Scientific Research Applications

  • Natural Product Derivation and Biological Activity :

    • Compounds structurally related to 4-[(2-Hydroxybenzyl)amino]benzoic acid, such as 4-hydroxybenzyl-substituted amino acid derivatives, have been isolated from Gastrodia elata, a traditional Chinese medicinal plant. These compounds are interesting for their unique structural features and potential biological activities (Guo et al., 2015).
  • Antibacterial Applications :

    • Schiff bases derived from 4-aminobenzoic acid, which include structures similar to this compound, have shown potential as antibacterial agents against medically important bacterial strains (Parekh et al., 2005).
  • Synthesis and Characterization in Polymer Science :

    • The synthesis and characterization of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid, including its thermal stability, conductivity, and band gap, point towards its applications in the field of polymer science and semiconductor materials (Kaya & Bilici, 2006).
  • Applications in Biosensing and Bioengineering :

    • A study on the development of a biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae demonstrates the potential application of similar compounds in biosensing technologies. This approach enhances the capacity for high-throughput screening in microbial engineering and sustainability studies (Castaño-Cerezo et al., 2020).
  • Role in Antimicrobial Research :

    • New imine derivatives, involving structures akin to this compound, have shown promising antimicrobial properties, particularly against Gram-positive bacteria and yeasts, indicating potential applications in the development of novel antimicrobial agents (Krátký et al., 2021).
  • Chemical Synthesis and Pharmaceutical Research :

    • The synthesis of new amino acid derivatives and Schiff base ligands, structurally related to this compound, is an area of interest in pharmaceutical research for their potential biological activities, including antimicrobial and antioxidant properties (Hussain, 2016).

properties

IUPAC Name

4-[(2-hydroxyphenyl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13-4-2-1-3-11(13)9-15-12-7-5-10(6-8-12)14(17)18/h1-8,15-16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJPVLRQHAQHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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